1,3-Propanediol, 2-nitro-

説明

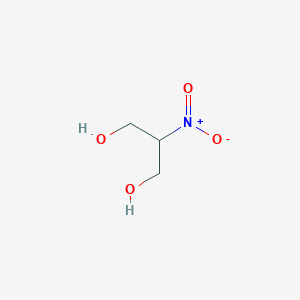

Structure

3D Structure

特性

IUPAC Name |

2-nitropropane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO4/c5-1-3(2-6)4(7)8/h3,5-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTIXGBHAPNMOKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90170802 | |

| Record name | 1,3-Propanediol, 2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90170802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1794-90-7 | |

| Record name | 2-Nitro-1,3-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1794-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Propanediol, 2-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001794907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Propanediol, 2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90170802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-nitropropane-1,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical properties of 2-nitro-1,3-propanediol

An In-depth Technical Guide to the Physicochemical Properties of 2-Nitro-1,3-propanediol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive analysis of the (CAS No: 1794-90-7). As a foundational building block in organic synthesis and a precursor to widely used antimicrobials, a thorough understanding of its properties is critical for researchers in chemical synthesis and drug development. This document details its structural, physical, and chemical characteristics, outlines standard experimental protocols for their determination, and discusses the molecule's stability and reactivity profile.

Introduction: The Molecular Architecture and Significance

2-Nitro-1,3-propanediol is an aliphatic nitroalcohol characterized by a central carbon atom bonded to a nitro group (-NO₂) and two hydroxymethyl (-CH₂OH) groups. This trifunctional structure imparts a high degree of polarity and versatile reactivity. Its primary significance in the chemical industry lies in its role as the direct synthetic precursor to 2-bromo-2-nitro-1,3-propanediol (Bronopol), a globally utilized broad-spectrum antimicrobial agent[1]. Consequently, understanding the physicochemical landscape of the parent compound is essential for optimizing synthesis, ensuring purity, and exploring novel derivatives.

Core Physicochemical Data

The fundamental properties of a molecule dictate its behavior in various environments, influencing everything from reaction kinetics to biological availability. The data for 2-nitro-1,3-propanediol are summarized below.

Table 1: Summary of Physicochemical Properties for 2-Nitro-1,3-propanediol

| Property | Value | Data Source |

| CAS Number | 1794-90-7 | [2] |

| Molecular Formula | C₃H₇NO₄ | [2] |

| Molecular Weight | 121.09 g/mol | [2] |

| IUPAC Name | 2-nitropropane-1,3-diol | [2] |

| Appearance | Expected to be a white crystalline solid, similar to its analogs. | Inferred |

| Melting Point | Data not readily available in literature. | - |

| Boiling Point | Decomposes upon heating. The related compound, Bronopol, decomposes exothermically above 140 °C.[3][4] | Inferred |

| Solubility | Expected to be freely soluble in water and polar organic solvents (e.g., ethanol, methanol) due to extensive hydrogen bonding capabilities. | Inferred |

Synthesis Pathway and Rationale

The primary route for synthesizing 2-nitro-1,3-propanediol is the base-catalyzed nitroaldol (Henry) reaction. This reaction is a cornerstone of C-C bond formation in organic chemistry.

Synthesis Rationale: The reaction involves the nucleophilic addition of the α-carbon of nitromethane to the carbonyl carbon of formaldehyde. Nitromethane's α-protons are acidic due to the strong electron-withdrawing effect of the nitro group, allowing for deprotonation by a base to form a stable nitronate anion. This anion then attacks two equivalents of formaldehyde to yield the target diol.

Caption: The Henry reaction pathway for the synthesis of 2-nitro-1,3-propanediol.

Experimental Protocols for Property Determination

To ensure scientific integrity, all physicochemical data must be validated through robust experimental methods. The following protocols are standard for characterizing a novel or synthesized compound like 2-nitro-1,3-propanediol.

Melting Point Determination via Capillary Method

Trustworthiness: The melting point is a critical and self-validating indicator of a crystalline solid's purity. A sharp, narrow melting range (e.g., < 2 °C) is indicative of high purity, whereas a broad and depressed range suggests the presence of impurities.

Step-by-Step Protocol:

-

Sample Preparation: Ensure the crystalline sample of 2-nitro-1,3-propanediol is thoroughly dried to remove any residual solvent.

-

Loading: Pack the finely ground sample into a capillary tube to a height of 2-3 mm.

-

Instrumentation: Place the tube into a calibrated digital melting point apparatus.

-

Heating Ramp: Initiate a rapid heating ramp to approximately 15-20 °C below the expected melting point.

-

Fine Heating: Reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.

Solubility Profile Assessment

Expertise & Experience: The solubility of a compound is governed by the principle of "like dissolves like." The presence of two hydroxyl groups and a nitro group on 2-nitro-1,3-propanediol allows it to act as both a hydrogen bond donor and acceptor. This structural feature predicts high solubility in polar protic solvents.

Step-by-Step Protocol:

-

Solvent Array: Prepare a set of vials containing 1 mL of various solvents, ranging from polar to non-polar (e.g., Water, Ethanol, Acetone, Dichloromethane, Hexane).

-

Sample Addition: Add a pre-weighed mass (e.g., 10 mg) of 2-nitro-1,3-propanediol to each vial.

-

Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25 °C) for a standardized period (e.g., 10 minutes).

-

Visual Assessment: Observe each vial for the complete dissolution of the solid. Classify as "freely soluble," "sparingly soluble," or "insoluble."

-

Quantitative Analysis (Optional): For key solvents, determine the exact solubility by adding known aliquots of the compound until saturation is reached, followed by spectroscopic analysis of the supernatant.

Reactivity and Stability Profile

The chemical behavior of 2-nitro-1,3-propanediol is dictated by its three functional groups.

-

Hydroxyl Groups (-OH): These primary alcohols can undergo standard reactions such as oxidation to aldehydes or carboxylic acids, esterification with carboxylic acids or their derivatives, and etherification. These handles are ideal for derivatization in drug discovery programs.

-

Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group, which increases the acidity of the adjacent C-H proton. It can be readily reduced to a primary amine (-NH₂) using various reducing agents (e.g., Zn/HCl, catalytic hydrogenation)[5]. This transformation is a key step for creating amino-diol structures.

-

Thermal Stability: Nitroalkanes, particularly those with additional functional groups, can be thermally sensitive. The compound is expected to decompose upon strong heating, likely releasing nitrogen oxides and other gaseous products[3][4]. Therefore, reactions should be conducted at controlled temperatures, and distillation is not a viable purification method.

Caption: Key reactive sites and potential transformations of 2-nitro-1,3-propanediol.

Conclusion

2-Nitro-1,3-propanediol is a highly functionalized, polar molecule whose physicochemical properties are dominated by its hydroxyl and nitro groups. While some physical data like a definitive melting point are not widely published, its high polarity, inferred aqueous solubility, and known chemical reactivity make it a versatile intermediate. The protocols and data presented herein provide a foundational guide for researchers to handle, synthesize, and derivatize this compound with scientific rigor and an understanding of its underlying chemical principles.

References

-

Ataman Kimya. 2-BROMO-2-NITRO-1,3-PROPANEDIOL (BRONOPOL). [Link]

-

Vaibhav Fine Chem. (2024-11-16). Preparation of Bronopol 2-Bromo-2-nitro-1,3-propanediol. [Link]

-

PubChem. 1,3-Propanediol, 2-nitro-. [Link]

-

Classic Chemicals. 2-Bromo-2-nitro-1,3-propanediol [Bronopol]. [Link]

-

Wikipedia. Bronopol. [Link]

-

International Journal of Science and Research (IJSR). (2015). Synthesis of 2- Amino-2`Bromo- Propane-1,3-Diol. [Link]

Sources

spectral analysis of "1,3-Propanediol, 2-nitro-" (NMR, IR, MS)

An In-depth Technical Guide to the Spectral Analysis of 2-Nitro-1,3-Propanediol

Abstract

This technical guide provides a comprehensive, predictive analysis of the spectral characteristics of 2-nitro-1,3-propanediol. In the absence of publicly available, peer-reviewed spectral data for this specific molecule, this document leverages established spectroscopic principles and comparative data from close structural analogs to construct a scientifically rigorous and predictive interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. This guide is intended for researchers, scientists, and drug development professionals, offering not just predicted data, but also the causal reasoning behind the spectral features and detailed protocols for empirical validation.

Introduction: The Rationale for Predictive Spectral Analysis

2-Nitro-1,3-propanediol is a functionalized aliphatic diol whose physicochemical properties are dictated by the interplay between its hydroxyl (-OH) and nitro (-NO₂) functional groups. Accurate structural elucidation is the cornerstone of any chemical research or development program. Spectroscopic techniques such as NMR, IR, and MS provide a detailed roadmap to the molecular architecture.

The following sections are structured to provide a deep dive into each analytical technique, presenting a logical workflow from theoretical prediction to experimental design and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-nitro-1,3-propanediol, NMR will be critical for confirming the connectivity of the propane backbone and the chemical environment of the protons and carbons adjacent to the key functional groups.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to be relatively simple, reflecting the molecule's symmetry. The structure, O₂N-CH(CH₂OH)₂, suggests three distinct proton environments.

Causality Behind Predictions:

-

Methine Proton (H-C2): The single proton on the central carbon (C2) is directly attached to the carbon bearing the strongly electron-withdrawing nitro group. This deshielding effect will shift its resonance significantly downfield. It will be split by the four equivalent protons on the adjacent methylene groups. Therefore, we predict a quintet.

-

Methylene Protons (-CH₂OH): The four protons of the two methylene groups are chemically equivalent due to the molecule's symmetry. They are adjacent to both a hydroxyl group and the methine carbon (C2). Their signal will appear downfield, but less so than the H-C2 proton. Each methylene group's protons will be split by the H-C2 proton, resulting in a doublet.

-

Hydroxyl Protons (-OH): The two hydroxyl protons are also equivalent. Their chemical shift is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding. The signal is often broad and may not show clear coupling. In a solvent like DMSO-d₆, coupling to the adjacent -CH₂- protons might be observed as a triplet.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| -CH ₂OH | ~3.8 - 4.2 | Doublet (d) | 4H |

| -CH (NO₂) | ~4.5 - 5.0 | Quintet (quin) | 1H |

| -OH | Variable (~2.0 - 5.0) | Singlet (s) or Triplet (t) | 2H |

Note: Predictions are based on analysis of analogs like 2-bromo-2-nitro-1,3-propanediol, where methylene protons appear around 4.0-4.1 ppm in DMSO-d₆.[1]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide direct evidence of the carbon skeleton. Due to symmetry, only two distinct carbon signals are expected.

Causality Behind Predictions:

-

Methylene Carbons (-CH₂OH): The two equivalent methylene carbons are attached to electron-withdrawing hydroxyl groups. Their resonance will be in the typical range for alcohol-bearing carbons.

-

Methine Carbon (-CH(NO₂)): This central carbon is attached to the highly electronegative nitro group, which will cause a significant downfield shift. This signal will be a key identifier. For comparison, the quaternary carbon in 2-methyl-2-nitro-1,3-propanediol appears around 92.4 ppm.[2][3]

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C H₂OH | ~60 - 65 |

| -C H(NO₂) | ~85 - 95 |

Experimental Protocol for NMR Spectroscopy

A self-validating protocol ensures reproducibility and accuracy.

-

Sample Preparation:

-

Accurately weigh 10-20 mg of the purified 2-nitro-1,3-propanediol sample.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for compounds with hydroxyl groups to observe -OH proton signals.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

-

Instrument Setup (400 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock the field onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Parameters: 90° pulse angle, spectral width of ~12 ppm, acquisition time of ~3 seconds, relaxation delay of 2-5 seconds.

-

Collect a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Parameters: Spectral width of ~220 ppm, relaxation delay of 2-5 seconds.

-

Collect a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase correct the spectra.

-

Perform baseline correction.

-

Integrate the ¹H NMR signals and reference the spectra to TMS.

-

Visualization of NMR Workflow

Caption: Workflow for NMR analysis of 2-nitro-1,3-propanediol.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of chemical bonds. It is exceptionally useful for identifying the presence of specific functional groups. For 2-nitro-1,3-propanediol, IR will confirm the existence of the hydroxyl and nitro groups.

Predicted IR Absorption Bands

The key functional groups will give rise to strong, characteristic absorption bands.

Causality Behind Predictions:

-

O-H Stretch: The hydroxyl groups will produce a very strong and broad absorption band in the high-wavenumber region. The broadness is a direct result of intermolecular hydrogen bonding.

-

C-H Stretch: The C-H bonds of the aliphatic backbone will show stretching vibrations just below 3000 cm⁻¹.

-

N-O Asymmetric & Symmetric Stretch: The nitro group is the most distinctive feature. It will exhibit two strong, sharp absorption bands. The asymmetric stretch occurs at a higher frequency than the symmetric stretch. For aliphatic nitro compounds, these bands are typically found near 1550 cm⁻¹ and 1375 cm⁻¹, respectively.[4][5][6]

Table 3: Predicted Key IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (H-bonded) | 3200 - 3500 | Strong, Broad |

| C-H Stretch (sp³) | 2850 - 3000 | Medium |

| N-O Asymmetric Stretch | ~1550 | Strong |

| N-O Symmetric Stretch | ~1375 | Strong |

| C-O Stretch | 1000 - 1250 | Strong |

Experimental Protocol for IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common, convenient method for acquiring IR spectra of solids and liquids.

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage. This is crucial as it will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.

-

-

Sample Application:

-

Place a small amount of the solid 2-nitro-1,3-propanediol sample directly onto the ATR crystal.

-

Use the pressure arm to apply consistent pressure, ensuring good contact between the sample and the crystal.

-

-

Spectrum Acquisition:

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The standard scanning range is 4000 cm⁻¹ to 400 cm⁻¹.

-

-

Data Processing:

-

The software will automatically perform the background subtraction.

-

Identify and label the major absorption peaks.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues about its structure and stability.

Predicted Mass Spectrum and Fragmentation

Using Electron Ionization (EI), we expect to see the molecular ion ([M]⁺) and several characteristic fragment ions.

Causality Behind Predictions: The molecular weight of 2-nitro-1,3-propanediol (C₃H₇NO₄) is 121.08 g/mol . The molecular ion peak ([M]⁺) at m/z = 121 may be weak or absent in EI-MS due to the molecule's instability.

The most likely fragmentation pathways involve the cleavage of the weakest bonds and the loss of stable neutral molecules:

-

Loss of the Nitro Group: The C-N bond is relatively weak. Cleavage can lead to the loss of •NO₂ (46 Da), resulting in a fragment at m/z = 75. This is often a prominent fragmentation pathway for nitroalkanes.

-

Loss of a Hydroxymethyl Group: Alpha-cleavage next to the hydroxyl groups can lead to the loss of a •CH₂OH radical (31 Da), yielding a fragment at m/z = 90.

-

Loss of Water: The presence of hydroxyl groups makes the loss of H₂O (18 Da) from the molecular ion a plausible pathway, leading to a fragment at m/z = 103.

Table 4: Predicted Key Mass-to-Charge Ratios (m/z) in EI-MS

| m/z | Proposed Fragment Identity | Comments |

|---|---|---|

| 121 | [C₃H₇NO₄]⁺ | Molecular Ion ([M]⁺) |

| 90 | [M - CH₂OH]⁺ | Loss of a hydroxymethyl radical |

| 75 | [M - NO₂]⁺ | Loss of a nitro radical |

| 74 | [M - NO₂ - H]⁺ | Further fragmentation |

| 31 | [CH₂OH]⁺ | Hydroxymethyl cation |

Visualization of Predicted Fragmentation Pathway

Caption: Predicted EI-MS fragmentation of 2-nitro-1,3-propanediol.

Experimental Protocol for Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for analyzing volatile or semi-volatile compounds.

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent like methanol or ethyl acetate.

-

-

GC Method:

-

Injector: Set to a temperature that ensures vaporization without decomposition (e.g., 250 °C).

-

Column: Use a standard non-polar or mid-polar capillary column (e.g., DB-5ms).

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C) to ensure separation from any impurities.

-

Carrier Gas: Use high-purity helium at a constant flow rate.

-

-

MS Method:

-

Ionization Source: Use standard Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Scan a mass range from m/z 30 to 200 to ensure capture of the molecular ion and all relevant fragments.

-

Detector: Ensure the detector is calibrated and operating with sufficient gain.

-

-

Data Analysis:

-

Examine the total ion chromatogram (TIC) to identify the peak corresponding to 2-nitro-1,3-propanediol.

-

Extract the mass spectrum for that peak.

-

Analyze the spectrum to identify the molecular ion and major fragment ions, comparing them to the predicted pathway.

-

Conclusion

This guide presents a detailed, predictive framework for the comprehensive spectral analysis of 2-nitro-1,3-propanediol. By integrating the foundational principles of NMR, IR, and MS with comparative data from close structural analogs, we have established a robust hypothesis for its spectral signature. The ¹H and ¹³C NMR spectra are expected to be simple and highly informative of the core structure, while IR spectroscopy will provide definitive confirmation of the key nitro and hydroxyl functional groups. Mass spectrometry will elucidate the molecular weight and primary fragmentation routes. The detailed experimental protocols provided herein offer a clear path for the empirical validation of these predictions, forming a complete and self-validating system for the structural elucidation of this molecule.

References

-

ChemicalBook. 2-methyl-2-nitro-1,3-propanediol(77-49-6) 13c nmr.

-

PubChem. 2-Methyl-2-nitro-1,3-propanediol | C4H9NO4 | CID 6480.

-

NIST WebBook. 2-Nitro-2-ethyl-1,3-propanediol.

-

ChemicalBook. Bronopol(52-51-7) 1H NMR spectrum.

-

International Journal of Pharmaceutical Sciences and Research. Synthesis of 2- Amino-2`Bromo- Propane-1,3-Diol.

-

Chemistry LibreTexts. 24.6: Nitro Compounds.

-

SpectraBase. 2-(Hydroxymethyl)-2-nitro-1,3-propanediol - Optional[MS (GC)] - Spectrum.

-

Ataman Kimya. 2-BROMO-2-NITRO-1,3-PROPANEDIOL (BRONOPOL).

-

PubChem. 2-Ethyl-2-nitro-1,3-propanediol | C5H11NO4 | CID 11696.

-

SpectraBase. 2-Ethyl-2-nitro-1,3-propanediol - Optional[1H NMR] - Chemical Shifts.

-

Spectroscopy Online. Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition.

-

MDPI. Synthesis, Characterization, and Properties of High-Energy Fillers Derived from Nitroisobutylglycerol.

-

NIST WebBook. 1,3-Propanediol.

-

Doc Brown's Chemistry. C-13 nmr spectrum of propan-2-ol.

-

University of Calgary. IR: nitro groups.

Sources

Navigating the Physicochemical Landscape of 2-Nitro-1,3-propanediol: A Technical Guide for Researchers and Formulation Scientists

An In-depth Exploration of Solubility, Stability, and Analytical Considerations

Introduction

2-Nitro-1,3-propanediol, a key chemical intermediate and a significant degradation product of the widely used antimicrobial agent Bronopol (2-bromo-2-nitro-1,3-propanediol), presents a unique set of challenges and opportunities in pharmaceutical and chemical research.[1] A comprehensive understanding of its solubility and stability is paramount for professionals in drug development, formulation science, and analytical chemistry. This technical guide provides a thorough examination of the physicochemical properties of 2-nitro-1,3-propanediol, offering insights into its behavior in various solvent systems and under different environmental conditions. While direct quantitative data for 2-nitro-1,3-propanediol is limited in publicly available literature, this guide synthesizes existing information, draws logical inferences from the well-documented properties of its parent compound, Bronopol, and outlines robust analytical methodologies for its characterization.

Physicochemical Properties of 2-Nitro-1,3-propanediol

A foundational understanding of the intrinsic properties of 2-nitro-1,3-propanediol is essential for predicting its behavior. Key physicochemical parameters are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₃H₇NO₄ | [2] |

| Molecular Weight | 121.09 g/mol | [2] |

| Calculated LogP | -1.3 | [2] |

| Appearance | Inferred to be a white to yellowish crystalline solid | General chemical knowledge |

The highly polar nature of 2-nitro-1,3-propanediol, indicated by its low calculated LogP and the presence of two hydroxyl groups and a nitro group, strongly suggests a high affinity for polar solvents.[2]

Solubility Profile: An In-depth Analysis

While specific quantitative solubility data for 2-nitro-1,3-propanediol in a range of solvents and at varying temperatures is not extensively documented, its structural similarity to Bronopol and other related compounds allows for informed estimations of its solubility characteristics.

Inferred Solubility Behavior

2-Nitro-1,3-propanediol is anticipated to exhibit high solubility in polar solvents and limited solubility in non-polar organic solvents. This is based on the following reasoning:

-

Structural Analogy to Bronopol: Bronopol is described as being readily soluble in water (up to 28% w/v at ambient temperature) and other polar organic solvents, while being poorly soluble in non-polar solvents.[3] Given that 2-nitro-1,3-propanediol shares the same propanediol backbone and polar nitro and hydroxyl functional groups, a similar solubility profile is expected.

-

Data from a Related Compound: The structurally similar compound, 2-methyl-2-nitro-1,3-propanediol, demonstrates a high water solubility of 80g/100mL at 20°C.[4] This further supports the expectation of excellent aqueous solubility for 2-nitro-1,3-propanediol.

Expected Solubility in Various Solvent Classes

Based on these inferences, the expected solubility of 2-nitro-1,3-propanediol in common laboratory solvents is categorized below:

| Solvent Class | Examples | Expected Solubility | Rationale |

| Aqueous Solvents | Water, Buffers | High | The presence of two hydroxyl groups allows for extensive hydrogen bonding with water molecules. |

| Polar Protic Solvents | Methanol, Ethanol, Isopropanol | High | These solvents can act as both hydrogen bond donors and acceptors, readily solvating the polar functional groups of the molecule. |

| Polar Aprotic Solvents | Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | The polarity of these solvents can effectively solvate the nitro and hydroxyl groups. |

| Non-Polar Solvents | Toluene, Hexane, Diethyl Ether | Low | The non-polar nature of these solvents provides poor solvation for the highly polar 2-nitro-1,3-propanediol molecule. |

Stability Profile and Degradation Pathways

The stability of 2-nitro-1,3-propanediol is a critical consideration, particularly as it is a known degradation product of Bronopol. The factors influencing its stability are intrinsically linked to the degradation mechanisms of its parent compound.

Formation of 2-Nitro-1,3-propanediol from Bronopol

The primary route to the formation of 2-nitro-1,3-propanediol in relevant systems is through the degradation of Bronopol. This degradation is significantly influenced by pH and temperature.[1]

-

Influence of pH: Bronopol is most stable under acidic conditions. As the pH becomes more alkaline, its degradation accelerates.[1] This suggests that formulations or environments with a neutral to alkaline pH will favor the formation of 2-nitro-1,3-propanediol from Bronopol.

-

Influence of Temperature: Elevated temperatures promote the decomposition of Bronopol.[5]

Inherent Stability of 2-Nitro-1,3-propanediol

While specific studies on the degradation kinetics of pure 2-nitro-1,3-propanediol are scarce, its chemical structure provides clues to its potential stability challenges. The presence of a nitro group on a carbon also bearing hydroxyl groups can make the molecule susceptible to certain degradation pathways.

Potential Degradation Pathways

A simplified degradation pathway for Bronopol, which leads to the formation of 2-nitro-1,3-propanediol and other products, is known.[6][7] Further degradation of 2-nitro-1,3-propanediol itself could potentially proceed through mechanisms such as:

-

Retro-Aldol Reaction: Similar to Bronopol, 2-nitro-1,3-propanediol could potentially undergo a retro-Aldol reaction, leading to the release of formaldehyde.

-

Oxidation/Reduction Reactions: The nitro group can be susceptible to reduction, while the hydroxyl groups can be oxidized under appropriate conditions.

The following diagram illustrates the central role of 2-nitro-1,3-propanediol in the synthesis and degradation of Bronopol.

Caption: Synthesis and Degradation Pathways Involving 2-Nitro-1,3-propanediol.

Experimental Protocols for Analysis

Accurate determination of the concentration of 2-nitro-1,3-propanediol is crucial for both solubility and stability studies. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are the methods of choice for this purpose.

Protocol 1: HPLC Method for Quantification

This protocol outlines a general reverse-phase HPLC method suitable for the analysis of 2-nitro-1,3-propanediol.

Methodology:

-

Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is typically effective.

-

Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B), both containing 0.1% formic acid, is a good starting point.

-

Flow Rate: A flow rate of 1.0 mL/min is standard.

-

Detection: UV detection at a wavelength of approximately 210 nm can be used.

-

Sample Preparation: Samples should be dissolved in the mobile phase or a compatible solvent and filtered through a 0.45 µm filter before injection.

Protocol 2: UPLC-MS/MS for High-Sensitivity Detection

For trace-level analysis, such as in degradation studies or biological matrices, a UPLC-MS/MS method offers superior sensitivity and selectivity.

Methodology:

-

UPLC System: A high-pressure gradient UPLC system is required.

-

Column: A sub-2 µm particle size C18 column is recommended for high resolution.

-

Mobile Phase: Similar to the HPLC method, a gradient of water and acetonitrile with a modifier like formic acid is suitable.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode should be used. Specific precursor-product ion transitions for 2-nitro-1,3-propanediol need to be determined.

-

Sample Preparation: Solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to concentrate the analyte and remove interfering matrix components.

The following diagram illustrates a typical experimental workflow for determining the stability of 2-nitro-1,3-propanediol.

Caption: Experimental Workflow for Stability Assessment.

Conclusion

2-Nitro-1,3-propanediol holds a significant position as both a precursor and a resultant product in the lifecycle of the antimicrobial, Bronopol. While a comprehensive, independent dataset on its solubility and stability remains an area for future research, a strong, evidence-based understanding of its likely behavior can be extrapolated from the extensive knowledge of its parent compound. Its high polarity suggests excellent solubility in aqueous and polar organic solvents. Its stability is intrinsically linked to the conditions that govern the degradation of Bronopol, with alkaline pH and elevated temperatures being key factors in its formation. The analytical methodologies outlined in this guide provide robust frameworks for the accurate quantification of 2-nitro-1,3-propanediol, enabling researchers to conduct precise solubility and stability assessments. As the demand for safer and more stable formulations across various industries continues to grow, a deeper understanding of the physicochemical properties of molecules like 2-nitro-1,3-propanediol will be increasingly vital.

References

-

PubChem. (n.d.). 1,3-Propanediol, 2-nitro-. National Center for Biotechnology Information. Retrieved from [Link]

-

Ataman Kimya. (n.d.). 2-BROMO-2-NITRO-1,3-PROPANEDIOL (BRONOPOL). Retrieved from [Link]

-

Classic Chemicals. (n.d.). 2-Bromo-2-nitro-1,3-propanediol [Bronopol]. Retrieved from [Link]

-

Vaibhav Fine Chem. (2024, November 16). Preparation of Bronopol 2-Bromo-2-nitro-1,3-propanediol. Retrieved from [Link]

-

Australian Industrial Chemicals Introduction Scheme (AICIS). (2014, November 27). 1,3-Propanediol, 2-bromo-2-nitro-: Human health tier II assessment. Retrieved from [Link]

-

ResearchGate. (n.d.). Simplified degradation pathway for bronopol (2-bromo-2-nitro-1,3-propanediol) as implemented in HYDRUS. Retrieved from [Link]

-

ResearchGate. (n.d.). Degradation process of 2-bromo-2-nitro-1,3-propanediol (bronopol) (Kireche et al., 2011). Retrieved from [Link]

Sources

- 1. Preparation of Bronopol 2-Bromo-2-nitro-1,3-propanediol [vaibhavfinechem.com]

- 2. 1,3-Propanediol, 2-nitro- | C3H7NO4 | CID 120574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. classicchemicals.com [classicchemicals.com]

- 4. 2-METHYL-2-NITRO-1,3-PROPANEDIOL | 77-49-6 [chemicalbook.com]

- 5. cdnservices.industrialchemicals.gov.au [cdnservices.industrialchemicals.gov.au]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Quantum Chemical Investigation of 2-nitro-1,3-propanediol

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive, in-depth protocol for the quantum chemical analysis of 2-nitro-1,3-propanediol. Moving beyond a simple list of procedures, this document elucidates the causal reasoning behind critical methodological choices, from the selection of density functionals and basis sets to the interpretation of complex results. The workflow is designed as a self-validating system, ensuring scientific rigor and reproducibility. We will explore the molecule's conformational landscape, optimized geometry, thermodynamic stability, and electronic properties, which are crucial for understanding its reactivity and potential applications in fields like medicinal chemistry. The protocols and insights presented herein are grounded in established computational chemistry principles, providing researchers with a robust framework for their own investigations.

The Rationale for a Computational Approach

Unveiling the Molecular Nuances of 2-nitro-1,3-propanediol

2-nitro-1,3-propanediol is a fascinating small organic molecule featuring a central carbon atom bonded to a nitro group (—NO₂) and two hydroxymethyl groups (—CH₂OH).[1] It serves as a key intermediate in the synthesis of Bronopol (2-bromo-2-nitro-1,3-propanediol), a widely used antimicrobial agent in cosmetics, pharmaceuticals, and industrial applications.[2][3] The presence of both hydrogen-bond-donating hydroxyl groups and a strongly electron-withdrawing nitro group creates a rich landscape of intramolecular interactions. These non-covalent interactions, particularly intramolecular hydrogen bonds, are expected to significantly influence the molecule's conformational preferences, stability, and ultimately, its chemical behavior.[4][5][6]

Why Quantum Chemical Calculations?

Quantum chemical calculations offer a powerful lens to probe molecular systems at the electronic level, providing insights that are often difficult or impossible to obtain through experimental means alone.[7] For 2-nitro-1,3-propanediol, these methods allow us to:

-

Determine the most stable three-dimensional structure, accounting for the subtle interplay of intramolecular hydrogen bonds.

-

Quantify the energetic landscape, identifying different stable conformers and the barriers between them.

-

Calculate key thermodynamic properties such as enthalpy, entropy, and Gibbs free energy.

-

Analyze electronic properties like the electrostatic potential surface, frontier molecular orbitals (HOMO-LUMO), and dipole moment to predict reactivity and intermolecular interactions.[8]

This guide provides a validated, step-by-step methodology to perform these calculations accurately and interpret the results with confidence.

Laying the Theoretical Groundwork: Method Selection

The reliability of any computational study hinges on the judicious selection of the theoretical method. This choice is not arbitrary but is dictated by the specific chemical nature of the molecule under investigation.

The Power of Density Functional Theory (DFT)

For a molecule of this size and complexity, Density Functional Theory (DFT) strikes an optimal balance between computational cost and accuracy.[9] Unlike more computationally expensive wavefunction-based methods, DFT calculates the electronic structure based on the electron density, making it highly efficient for polyatomic systems.[7]

Causality in Functional Selection: Why M06-2X?

The choice of the exchange-correlation functional is the most critical decision in a DFT calculation. For 2-nitro-1,3-propanediol, two key features must be accurately described: the electronic structure of the nitro group and the non-covalent intramolecular hydrogen bonds.

-

The Challenge: Traditional functionals like B3LYP can struggle to accurately model non-covalent interactions, particularly dispersion forces, which are crucial for describing the hydrogen bonds in our system.[10][11]

-

The Solution: The M06-2X functional is highly recommended.[12][13] It belongs to the "Minnesota suite" of functionals and is specifically parameterized to provide excellent performance for main-group thermochemistry, kinetics, and non-covalent interactions.[12][13] Its high percentage of Hartree-Fock exchange (54%) also provides a better description of the complex electronic nature of the nitro group compared to many other functionals.[13][14]

Basis Set Selection: Balancing Accuracy and Cost

The basis set is the set of mathematical functions used to construct the molecular orbitals.[15] A larger, more flexible basis set yields higher accuracy but at a significantly greater computational cost.

-

The Recommendation: The Pople-style 6-311+G(d,p) basis set is an excellent choice for this system. Let's break down why:

-

6-311G: This is a triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital, providing a high degree of flexibility.

-

+: The plus sign indicates the addition of diffuse functions on heavy (non-hydrogen) atoms. These functions are essential for accurately describing anions and systems with lone pairs, like the oxygen atoms in the hydroxyl and nitro groups.

-

(d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow the orbitals to change shape and "polarize," which is critical for describing chemical bonds and, importantly, hydrogen bonds.[16]

-

Table 1: Rationale for Method Selection

| Component | Recommended Choice | Justification |

|---|---|---|

| Theory | Density Functional Theory (DFT) | Provides the best balance of accuracy and computational cost for this system size.[7] |

| Functional | M06-2X | Superior performance for non-covalent interactions (hydrogen bonds) and main-group thermochemistry.[10][12][13] |

| Basis Set | 6-311+G(d,p) | Triple-zeta quality with diffuse and polarization functions to accurately model lone pairs and hydrogen bonds.[16] |

| Solvation Model | SMD (Solvation Model based on Density) | Accurately simulates the effects of a solvent (e.g., water) on the molecule's structure and properties.[17][18] |

Simulating Reality: The SMD Solvation Model

To model the molecule in a biologically relevant aqueous environment, an implicit solvation model is necessary.[19] The SMD (Solvation Model based on Density) is a universal continuum model that is widely regarded for its accuracy.[17][18][20] It creates a computational "cavity" around the solute and treats the solvent as a continuous dielectric medium, accounting for both electrostatic and non-electrostatic interactions.[17][18]

The Computational Workflow: A Validated Protocol

This section details the step-by-step protocol for the complete computational analysis. The workflow is designed to be sequential, where the output of each step serves as the validated input for the next.

Step 1: Initial Structure Generation

-

Software: Use a molecular builder such as GaussView, Avogadro, or ChemDraw.[21][22]

-

Procedure: Construct the 2D chemical structure of 2-nitro-1,3-propanediol.

-

Action: Convert the 2D sketch into an initial 3D structure using the software's built-in "clean-up" or energy minimization tools based on molecular mechanics. This provides a reasonable starting geometry.

Step 2: Conformational Analysis (Self-Validation Checkpoint)

-

Causality: The molecule has several rotatable single bonds (C-C, C-O, C-N). Rotation around these bonds can lead to different conformers with varying energies. It is essential to find the global minimum energy conformer, as all subsequent properties will be calculated from this structure.

-

Protocol: Perform a relaxed potential energy surface scan. Systematically rotate key dihedral angles (e.g., O-C-C-N and H-O-C-C) and perform a constrained geometry optimization at each step.

-

Goal: Identify the lowest energy conformer. This conformer will likely be stabilized by one or more intramolecular hydrogen bonds between the hydroxyl protons and the oxygen atoms of the nitro group.

Step 3: Geometry Optimization

-

Input: Use the coordinates of the lowest energy conformer identified in Step 2.

-

Protocol: Perform a full, unconstrained geometry optimization using the chosen level of theory (M06-2X/6-311+G(d,p)) and the SMD solvation model for water.

-

Software Keyword Example (Gaussian): #p M062X/6-311+G(d,p) SCRF=(SMD,Solvent=Water) Opt

-

Output: The calculation will converge to a stationary point on the potential energy surface, yielding the optimized Cartesian coordinates of the molecule.

Step 4: Frequency Analysis (Mandatory Validation)

-

Trustworthiness: This step is a critical self-validation checkpoint. It confirms that the optimized structure from Step 3 is a true energy minimum and not a transition state (a saddle point).

-

Input: The optimized geometry from Step 3.

-

Protocol: Perform a frequency calculation at the exact same level of theory.

-

Software Keyword Example (Gaussian): #p M062X/6-311+G(d,p) SCRF=(SMD,Solvent=Water) Freq

-

Validation Criterion: A true minimum energy structure will have zero imaginary frequencies . If one or more imaginary frequencies are present, the structure is a saddle point, and further optimization is required.

-

Additional Output: This calculation also provides crucial thermodynamic data, including zero-point vibrational energy (ZPVE), thermal corrections to enthalpy and Gibbs free energy, and the theoretical vibrational spectrum (IR and Raman).

Step 5: Electronic Structure Analysis

-

Input: The validated, optimized geometry from Step 4.

-

Protocols: Perform a single-point energy calculation to generate additional properties. Key analyses include:

-

Molecular Orbitals: Visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between them is a key indicator of chemical reactivity and electronic stability.[23][24]

-

Electrostatic Potential (ESP) Surface: Map the ESP onto the electron density surface. This reveals the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

-

Natural Bond Orbital (NBO) Analysis: Quantify intramolecular interactions, such as the strength of the hydrogen bonds, by analyzing donor-acceptor interactions between orbitals.

-

Interpreting the Data: From Numbers to Insights

Structural and Thermodynamic Analysis

The output from the frequency calculation provides a wealth of quantitative data.

Table 2: Sample Calculated Properties for 2-nitro-1,3-propanediol

| Property | Value (Example) | Significance |

|---|---|---|

| Electronic Energy | -455.12345 Hartree | The total electronic energy of the optimized structure. |

| Zero-Point Energy | 0.08765 Hartree | The vibrational energy at 0 K. Used to correct the total energy. |

| Enthalpy (298.15 K) | -455.02789 Hartree | The total heat content of the system (H = E + PV). |

| Gibbs Free Energy (298.15 K) | -455.06543 Hartree | Predicts the spontaneity of reactions (G = H - TS). |

| Lowest Vibrational Freq. | 35.12 cm⁻¹ | Confirms a true minimum (must be a positive real number). |

| Dipole Moment | 4.56 Debye | Indicates the overall polarity of the molecule, crucial for solubility and intermolecular interactions. |

The optimized geometry will reveal key structural parameters. Pay close attention to the bond lengths and angles involved in the intramolecular hydrogen bonds (O-H···O). The H···O distance (typically < 2.5 Å) and the O-H···O angle (typically > 120°) confirm the presence and geometry of these interactions.

Electronic Properties and Reactivity

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter.[23] A small HOMO-LUMO gap suggests high chemical reactivity and low kinetic stability, as it requires less energy to excite an electron to a higher energy state.[8][24]

-

Electrostatic Potential (ESP) Map: The ESP map provides a visual guide to reactivity. The most negative regions (typically red) are centered on the oxygen atoms of the nitro and hydroxyl groups, indicating these are sites susceptible to electrophilic attack or hydrogen bonding. The most positive regions (blue), often around the hydroxyl hydrogens, are sites for nucleophilic attack. This analysis is invaluable for predicting how the molecule will interact with biological targets like protein binding sites.

Conclusion and Future Directions

This guide has outlined an authoritative and scientifically rigorous protocol for the quantum chemical investigation of 2-nitro-1,3-propanediol. By following this workflow, researchers can reliably determine the molecule's structural, thermodynamic, and electronic properties. The causality behind each methodological choice has been explained to empower scientists to adapt this framework for other complex molecules.

The data generated from these calculations serve as a fundamental starting point for more advanced studies relevant to drug development, including:

-

Molecular Docking: The optimized structure and charge distribution can be used to predict the binding affinity and orientation of the molecule within a protein's active site.

-

Quantitative Structure-Activity Relationship (QSAR): Calculated descriptors (e.g., HOMO/LUMO energies, dipole moment) can be used to build models that correlate molecular structure with biological activity.

-

Reaction Mechanism Studies: The methods described here can be extended to map out the potential energy surfaces of chemical reactions, identifying transition states and calculating activation barriers.

By integrating these high-level computational insights, researchers can accelerate the design and discovery process, making more informed decisions in the development of new chemical entities.

References

-

da Silva, J. R., & da Costa, L. A. (2021). Quantum chemical calculations and their uses. Research, Society and Development, 10(8), e56110817698. [Link]

-

Ataman Kimya. (n.d.). 2-BROMO-2-NITRO-1,3-PROPANEDIOL (BRONOPOL). Retrieved from [Link]

-

Vaibhav Fine Chem. (2024). Preparation of Bronopol 2-Bromo-2-nitro-1,3-propanediol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1,3-Propanediol, 2-nitro-. PubChem Compound Database. Retrieved from [Link]

-

Walker, M., Harvey, A. J. A., Sen, A., & Dessent, C. E. H. (2013). Performance of M06, M06-2X, and M06-HF density functionals for conformationally flexible anionic clusters: M06 functionals perform better than B3LYP for a model system with dispersion and ionic hydrogen-bonding interactions. The Journal of Physical Chemistry A, 117(47), 12590–12600. [Link]

-

Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. The Journal of Physical Chemistry B, 113(18), 6378–6396. [Link]

-

Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements: two new functionals and systematic testing of four M06-class functionals and 12 other functionals. Theoretical Chemistry Accounts, 120(1-3), 215–241. [Link]

-

Schrödinger. (2022). HOMO-LUMO Energy Gap. Retrieved from [Link]

-

Gaussian, Inc. (2024). Gaussian.com. Retrieved from [Link]

-

Davidson, E. R., & Feller, D. (1986). Basis set selection for molecular calculations. Chemical Reviews, 86(4), 681–696. [Link]

-

Boruah, B. J., & Sarma, B. (2018). Theoretical study on the effect of intramolecular hydrogen bonding on OH stretching overtone decay lifetime of ethylene glycol, 1,3-propanediol, and 1,4-butanediol. Physical Chemistry Chemical Physics, 20(29), 19517-19528. [Link]

Sources

- 1. 1,3-Propanediol, 2-nitro- | C3H7NO4 | CID 120574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Preparation of Bronopol 2-Bromo-2-nitro-1,3-propanediol [vaibhavfinechem.com]

- 3. US6867336B2 - Method for the continuous production of 2-bromo-2-nitro-1,3-propanediol - Google Patents [patents.google.com]

- 4. Theoretical study on the effect of intramolecular hydrogen bonding on OH stretching overtone decay lifetime of ethylene glycol, 1,3-propanediol, and 1,4-butanediol - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Introduction to “Intramolecular Hydrogen Bonding 2018” - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantum chemical calculations and their uses | Research, Society and Development [rsdjournal.org]

- 8. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Performance of M06, M06-2X, and M06-HF density functionals for conformationally flexible anionic clusters: M06 functionals perform better than B3LYP for a model system with dispersion and ionic hydrogen-bonding interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Minnesota functionals - Wikipedia [en.wikipedia.org]

- 14. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 15. Basis set (chemistry) - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. Solvation Models - NWChem [nwchemgit.github.io]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Solvent model - Wikipedia [en.wikipedia.org]

- 20. 7.50. Implicit Solvation Models - ORCA 6.0 Manual [faccts.de]

- 21. youtube.com [youtube.com]

- 22. nyu.edu [nyu.edu]

- 23. ossila.com [ossila.com]

- 24. learn.schrodinger.com [learn.schrodinger.com]

An In-depth Technical Guide to the Thermal Decomposition Profile of 2-nitro-1,3-propanediol

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermal decomposition profile of 2-nitro-1,3-propanediol. Due to a notable scarcity of direct experimental data for this specific compound in publicly accessible literature, this guide synthesizes information from related compounds, particularly its brominated analog 2-bromo-2-nitro-1,3-propanediol (Bronopol), and fundamental principles of nitroalkane and polyol chemistry. The following sections will elucidate the anticipated thermal behavior, potential decomposition pathways, and key safety considerations. Furthermore, this document furnishes detailed, best-practice experimental protocols for researchers seeking to characterize the thermal properties of 2-nitro-1,3-propanediol using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Introduction: The Significance of Thermal Stability in Nitro-substituted Pharmaceuticals

2-nitro-1,3-propanediol is a functionalized polyol containing a nitro group, a chemical moiety of significant interest in energetic materials and as a synthetic precursor in pharmaceutical development. The thermal stability of such compounds is a critical parameter, dictating safe handling, storage, and processing conditions. Uncontrolled thermal decomposition can lead to exothermic events, gas evolution, and potentially explosive scenarios. A thorough understanding of a compound's thermal decomposition profile is therefore a non-negotiable aspect of its chemical and safety characterization.

While its brominated counterpart, Bronopol, is a widely used antimicrobial with a well-documented thermal profile, 2-nitro-1,3-propanediol itself is more frequently encountered as a reactive intermediate in organic synthesis.[1] This guide aims to bridge the knowledge gap by providing a scientifically grounded projection of its thermal decomposition characteristics.

Projected Thermal Decomposition Profile of 2-nitro-1,3-propanediol

Based on the chemistry of nitroalkanes and polyols, the thermal decomposition of 2-nitro-1,3-propanediol is anticipated to be a complex process involving multiple, potentially overlapping, reaction pathways.

Onset of Decomposition

The sodium salt of 2-nitro-1,3-propanediol has been noted to be susceptible to decomposition at temperatures exceeding 50°C, suggesting that the parent compound may also exhibit limited thermal stability.[2] In contrast, the related compound Bronopol undergoes exothermic decomposition at temperatures above 140°C.[3] The absence of the bulky, electron-withdrawing bromine atom in 2-nitro-1,3-propanediol likely influences the C-NO2 bond strength and the overall molecular stability, though the precise onset of decomposition requires experimental verification.

Proposed Decomposition Pathways

The primary decomposition routes for 2-nitro-1,3-propanediol are hypothesized to be:

-

C-NO₂ Bond Homolysis: This is a common initial step in the decomposition of nitroalkanes, leading to the formation of a carbon-centered radical and nitrogen dioxide (NO₂).[4] The generated radicals can then participate in a cascade of secondary reactions.

-

Nitro-Nitrite Isomerization: This pathway involves the rearrangement of the nitro group to a nitrite ester, which is less stable and readily decomposes.[4]

-

Retro-Henry Reaction: As a β-nitro alcohol, 2-nitro-1,3-propanediol could undergo a retro-Henry reaction, particularly in the presence of acidic or basic impurities, to yield formaldehyde and nitromethane.[5] This process can be accelerated by elevated temperatures.

-

Dehydration: The presence of hydroxyl groups raises the possibility of intermolecular or intramolecular dehydration reactions at elevated temperatures, leading to the formation of ethers or unsaturated compounds, respectively.

The final decomposition products are expected to be a mixture of gaseous species including oxides of nitrogen (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and water.

Comparative Analysis with 2-Bromo-2-nitro-1,3-propanediol (Bronopol)

The thermal decomposition of Bronopol is known to be an exothermic process that liberates hydrogen bromide and oxides of nitrogen. The presence of the bromine atom significantly influences the decomposition mechanism, providing an additional pathway for radical formation and subsequent reactions. The study of Bronopol's decomposition provides a valuable, albeit imperfect, analog for predicting the behavior of 2-nitro-1,3-propanediol.

| Property | 2-Bromo-2-nitro-1,3-propanediol (Bronopol) | 2-nitro-1,3-propanediol (Projected) |

| Melting Point | Approximately 130°C[1] | Data not available |

| Decomposition Onset | Above 140°C (exothermic)[3] | Potentially lower than Bronopol; requires experimental determination. The aci-salt decomposes above 50°C.[2] |

| Key Decomposition Products | Hydrogen bromide, Oxides of Nitrogen | Oxides of Nitrogen, Carbon Monoxide, Carbon Dioxide, Water |

Experimental Protocols for Thermal Analysis

To empirically determine the thermal decomposition profile of 2-nitro-1,3-propanediol, the following experimental methodologies are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to lose mass and to quantify the mass loss as a function of temperature.

Methodology:

-

Instrument Preparation: Ensure the TGA instrument is calibrated for both temperature and mass.

-

Sample Preparation: Accurately weigh 5-10 mg of 2-nitro-1,3-propanediol into a suitable TGA pan (e.g., alumina or platinum).

-

Experimental Conditions:

-

Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 20-50 mL/min.

-

Temperature Program: Heat the sample from ambient temperature to a final temperature of at least 400°C at a constant heating rate (e.g., 10°C/min).

-

-

Data Analysis: Plot the mass loss as a function of temperature. Determine the onset of decomposition (Tonset) and the temperatures of maximum mass loss rate from the derivative of the TGA curve (DTG).

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal transitions of the compound, including melting and decomposition.

Methodology:

-

Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of 2-nitro-1,3-propanediol into a hermetically sealed aluminum or gold-plated pan. The use of a sealed pan is crucial to contain any evolved gases and prevent evaporation.

-

Experimental Conditions:

-

Atmosphere: Nitrogen, at a flow rate of 20-50 mL/min.

-

Temperature Program: Heat the sample from ambient temperature to a final temperature of at least 400°C at a constant heating rate (e.g., 10°C/min).

-

-

Data Analysis: Plot the heat flow as a function of temperature. Identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition). Determine the onset temperature, peak temperature, and enthalpy of each transition.

Visualization of Proposed Decomposition Pathway

The following diagram illustrates a simplified, hypothetical thermal decomposition pathway for 2-nitro-1,3-propanediol, highlighting the key initial steps.

Sources

- 1. Preparation of Bronopol 2-Bromo-2-nitro-1,3-propanediol [vaibhavfinechem.com]

- 2. US4754079A - Process for producing the sodium salt of 2-nitro-1,3-propanediol - Google Patents [patents.google.com]

- 3. classicchemicals.com [classicchemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. Nitroaldol Reaction | Encyclopedia MDPI [encyclopedia.pub]

The Environmental Fate and Degradation of 2-Nitro-1,3-propanediol: A Technical Guide

Introduction: Understanding 2-Nitro-1,3-propanediol in an Environmental Context

2-Nitro-1,3-propanediol is a nitroalcohol that holds a significant, albeit often overlooked, position in industrial chemistry. Its primary role is as a key intermediate in the synthesis of the broad-spectrum antimicrobial agent, 2-bromo-2-nitro-1,3-propanediol, commonly known as bronopol.[1] The synthesis involves the condensation of nitromethane with formaldehyde to produce 2-nitro-1,3-propanediol, which is subsequently brominated.[1][2]

Given its function as a precursor, the potential for environmental release of 2-nitro-1,3-propanediol exists, primarily through industrial effluents from manufacturing facilities. Furthermore, it can be formed in the environment through the degradation of bronopol, where it is referred to as desbromo-bronopol.[3] This guide provides a comprehensive technical overview of the environmental fate and degradation of 2-nitro-1,3-propanediol, offering insights for researchers, scientists, and drug development professionals on its persistence, transformation, and potential ecological impact.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of 2-nitro-1,3-propanediol is essential for predicting its behavior in various environmental compartments.

| Property | Value | Source |

| Molecular Formula | C₃H₇NO₄ | |

| Molecular Weight | 121.09 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Water Solubility | High | [4] |

| Melting Point | 58-59 °C | |

| Boiling Point | 157-158 °C (at 7 Torr) |

Its high water solubility suggests a high mobility in aqueous environments and a low tendency to partition to fatty tissues, indicating a low bioaccumulation potential.[4]

Abiotic Degradation Pathways: The Influence of Environmental Factors

The environmental persistence of 2-nitro-1,3-propanediol is largely dictated by abiotic degradation processes, including hydrolysis and photolysis.

Hydrolysis

The stability of 2-nitro-1,3-propanediol to hydrolysis is expected to be pH and temperature-dependent, a characteristic shared with its brominated counterpart, bronopol.[3] While specific hydrolysis data for 2-nitro-1,3-propanediol is limited, the degradation of bronopol is significantly influenced by pH and temperature, with rapid degradation occurring under alkaline conditions and at elevated temperatures.[3] For bronopol, hydrolysis products include formaldehyde and other degradants.[3] It is plausible that at elevated pH, 2-nitro-1,3-propanediol could also undergo degradation, potentially involving the elimination of the nitro group or other structural rearrangements.

Photolysis

Direct photodegradation is a significant abiotic degradation route for many organic compounds. Studies on bronopol have shown that it undergoes rapid photodegradation in water, with a half-life of approximately 24 hours under natural sunlight.[5] Given the structural similarities, 2-nitro-1,3-propanediol is also likely susceptible to photolysis. The nitro group can absorb ultraviolet radiation, leading to the cleavage of chemical bonds and the formation of reactive intermediates. The photolysis of nitrophenols, for instance, is known to produce hydroxyl radicals and nitrogen oxides.

Biotic Degradation: Microbial Metabolism of 2-Nitro-1,3-propanediol

The susceptibility of 2-nitro-1,3-propanediol to microbial degradation is a critical factor in its environmental persistence. As a small, polar organic molecule, it is likely to be bioavailable to a wide range of microorganisms. These organisms may utilize it as a source of carbon and nitrogen for their growth and metabolism.

While direct studies on the biodegradation of 2-nitro-1,3-propanediol are not extensively documented, research on related compounds provides valuable insights. For example, various microorganisms have been shown to degrade nitrophenols and their derivatives.[6] The biodegradation of 1,3-propanediol by anaerobic bacteria has also been documented.[7] The likely pathway for the microbial degradation of 2-nitro-1,3-propanediol would involve the reduction of the nitro group to an amino group, followed by further breakdown of the carbon skeleton.

It is important to note that at high concentrations, the antimicrobial properties of its parent compound, bronopol, can inhibit microbial activity, which could similarly affect the biodegradation of 2-nitro-1,3-propanediol if present at high levels.

Proposed Degradation Pathway

The degradation of 2-nitro-1,3-propanediol is likely to proceed through a series of reactions involving both abiotic and biotic processes. A proposed pathway, based on the known degradation of bronopol and other nitro-organic compounds, is illustrated below.

Caption: Proposed degradation pathway for 2-nitro-1,3-propanediol.

Environmental Transport and Mobility

The movement of 2-nitro-1,3-propanediol through the environment is primarily governed by its high water solubility and low octanol-water partition coefficient (log Kow).

Mobility in Soil

Due to its polar nature and high water solubility, 2-nitro-1,3-propanediol is expected to have very high mobility in soil. It will have a low affinity for sorption to soil organic matter and clay particles, leading to a high potential for leaching into groundwater. This is consistent with the behavior of its parent compound, bronopol, which has a low soil organic carbon-water partitioning coefficient (Koc).

Bioaccumulation

The potential for 2-nitro-1,3-propanediol to bioaccumulate in organisms is low. Its hydrophilic nature means it is unlikely to be stored in the fatty tissues of organisms and is more likely to be readily excreted.

Atmospheric Fate

If released into the atmosphere, 2-nitro-1,3-propanediol is expected to exist primarily in the vapor phase. The primary degradation pathway in the atmosphere would be reaction with photochemically produced hydroxyl radicals.[5]

Ecotoxicological Profile

While specific ecotoxicity data for 2-nitro-1,3-propanediol is scarce, the toxicity of its parent compound, bronopol, is well-documented. Bronopol is classified as very toxic to aquatic life.[4][8][9] The degradation products of bronopol, which can include 2-nitro-1,3-propanediol, may also contribute to the overall toxicity in aquatic environments. Therefore, the potential for adverse effects on aquatic organisms from the release of 2-nitro-1,3-propanediol should be considered.

Analytical Methodologies for Environmental Monitoring

The detection and quantification of 2-nitro-1,3-propanediol in environmental samples are crucial for assessing its environmental presence and fate. High-performance liquid chromatography (HPLC) is a well-established technique for the analysis of bronopol and its degradation products, and it is directly applicable to 2-nitro-1,3-propanediol.[10][11]

Experimental Protocol: HPLC Analysis of 2-Nitro-1,3-propanediol

Below is a generalized protocol for the analysis of 2-nitro-1,3-propanediol in a water sample.

-

Sample Preparation:

-

Collect the water sample in an amber glass bottle to prevent photodegradation.

-

Filter the sample through a 0.45 µm syringe filter to remove particulate matter.

-

If necessary, perform a solid-phase extraction (SPE) to concentrate the analyte and remove interfering matrix components.

-

-

HPLC System and Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of methanol and water or acetonitrile and water is typically used.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detector: UV detector set at a wavelength appropriate for the nitro group absorbance (e.g., 210-220 nm).

-

-

Quantification:

-

Prepare a series of calibration standards of 2-nitro-1,3-propanediol in the mobile phase.

-

Generate a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of 2-nitro-1,3-propanediol in the sample by comparing its peak area to the calibration curve.

-

Caption: Workflow for HPLC analysis of 2-nitro-1,3-propanediol.

Conclusion and Future Perspectives

2-Nitro-1,3-propanediol, as a key industrial intermediate and a degradation product of the widely used biocide bronopol, warrants careful consideration of its environmental fate. While it is not expected to persist in the environment due to a combination of abiotic and biotic degradation processes, its high mobility in soil raises concerns about potential groundwater contamination. Its ecotoxicological profile, inferred from its parent compound, suggests a potential risk to aquatic ecosystems.

Future research should focus on obtaining specific data on the hydrolysis and photolysis rates of 2-nitro-1,3-propanediol under various environmental conditions. Furthermore, detailed studies on its biodegradation pathways and the microorganisms involved would provide a more complete picture of its environmental persistence. Such data are essential for conducting a thorough environmental risk assessment and for developing strategies to mitigate any potential adverse impacts.

References

-

Ataman Kimya. (n.d.). 2-BROMO-2-NITRO-1,3-PROPANEDIOL (BRONOPOL). Retrieved from [Link]

-

Cosmetic Ingredient Review. (2025). Amended Safety Assessment of 2-Bromo-2-Nitropropane-1,3-Diol as Used in Cosmetics. Retrieved from [Link]

-

Cosmetic Ingredient Review. (2024). Safety Assessment of 2-Bromo-2-Nitropropane-1,3-Diol as Used in Cosmetics. Retrieved from [Link]

-

Australian Industrial Chemicals Introduction Scheme (AICIS). (2014). 1,3-Propanediol, 2-bromo-2-nitro-: Human health tier II assessment. Retrieved from [Link]

- Google Patents. (n.d.). Method for the continuous production of 2-bromo-2-nitro-1,3-propanediol.

-

Loba Chemie. (2019). 2-BROMO-2-NITRO-1,3-PROPANEDIOL EXTRA PURE MSDS. Retrieved from [Link]

-

Shepherd, J. A., et al. (1988). Antibacterial action of 2-bromo-2-nitropropane-1,3-diol (bronopol). Journal of Applied Bacteriology, 65(2), 153-159. Retrieved from [Link]

-

ResearchGate. (n.d.). Microbial biodegradation of nitrophenols and their derivatives: A Review. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of bronopol and its degradation products by HPLC. Retrieved from [Link]

-

ResearchGate. (n.d.). Degradation process of 2-bromo-2-nitro-1,3-propanediol (bronopol) (Kireche et al., 2011). Retrieved from [Link]

-

Vaibhav Fine Chem. (2024). Preparation of Bronopol 2-Bromo-2-nitro-1,3-propanediol. Retrieved from [Link]

-

ResearchGate. (n.d.). Simplified degradation pathway for bronopol (2-bromo-2-nitro-1,3-propanediol) as implemented in HYDRUS (modified from). Retrieved from [Link]

-

European Chemicals Agency (ECHA). (n.d.). Bronopol - Substance Information. Retrieved from [Link]

-

Proceedings of the National Academy of Sciences (PNAS). (2024). Resolving the overlooked photochemical nitrophenol transformation mechanism induced by nonradical species under visible light. Retrieved from [Link]

-

Australian Industrial Chemicals Introduction Scheme (AICIS). (2022). Bronopol and bronidox - Evaluation statement. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Photolysis of nitrophenols in gas phase and aqueous environment: a potential daytime source for atmospheric nitrous acid (HONO). Retrieved from [Link]

-

Schink, B., & Stieb, M. (1983). Anaerobic degradation of 1,3-propanediol by sulfate-reducing and by fermenting bacteria. Applied and Environmental Microbiology, 45(6), 1905-1913. Retrieved from [Link]

-

Atmospheric Chemistry and Physics. (n.d.). Investigations on the gas-phase photolysis and OH radical kinetics of nitrocatechols. Retrieved from [Link]

-

ResearchGate. (n.d.). The photolysis of ortho-nitrophenols: A new gas phase source of HONO. Retrieved from [Link]

Sources

- 1. Preparation of Bronopol 2-Bromo-2-nitro-1,3-propanediol [vaibhavfinechem.com]

- 2. US6867336B2 - Method for the continuous production of 2-bromo-2-nitro-1,3-propanediol - Google Patents [patents.google.com]

- 3. cdnservices.industrialchemicals.gov.au [cdnservices.industrialchemicals.gov.au]

- 4. lobachemie.com [lobachemie.com]

- 5. cdnservices.industrialchemicals.gov.au [cdnservices.industrialchemicals.gov.au]

- 6. researchgate.net [researchgate.net]

- 7. Anaerobic degradation of 1,3-propanediol by sulfate-reducing and by fermenting bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. Substance Information - ECHA [echa.europa.eu]

- 10. cir-safety.org [cir-safety.org]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Molecular Structure and Conformation of 2-Nitro-1,3-Propanediol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of 2-nitro-1,3-propanediol (CAS No. 1794-90-7), a key intermediate in the synthesis of the widely used antimicrobial agent Bronopol. This document delves into the intricate details of its three-dimensional structure, elucidated through crystallographic studies, and explores its conformational preferences governed by intramolecular forces. Furthermore, this guide presents a thorough examination of its spectroscopic signature, a detailed protocol for its synthesis and purification, and an overview of its chemical reactivity. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, materials science, and drug development.

Introduction